molecular formula C13H16F3N5 B10934500 4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10934500
M. Wt: 299.29 g/mol
InChI Key: RNUPLONLFMRENY-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidines and pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a pyrimidine ring substituted with a trifluoromethyl group and a propylamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Ethylation of the Pyrazole Ring: The pyrazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting a suitable amidine with a β-diketone under basic conditions.

    Coupling of the Pyrazole and Pyrimidine Rings: The ethylated pyrazole and the pyrimidine are then coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide in the presence of a base.

    Introduction of the Propylamine Group: Finally, the propylamine group is introduced by reacting the intermediate compound with propylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrimidine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

    4-(1-methyl-1H-pyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of an ethyl group.

    4-(1-ethyl-1H-pyrazol-4-yl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of a propyl group.

    4-(1-ethyl-1H-pyrazol-4-yl)-N-propyl-6-(difluoromethyl)pyrimidin-2-amine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its specific combination of substituents, which can result in unique chemical and biological properties.

Properties

Molecular Formula

C13H16F3N5

Molecular Weight

299.29 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H16F3N5/c1-3-5-17-12-19-10(6-11(20-12)13(14,15)16)9-7-18-21(4-2)8-9/h6-8H,3-5H2,1-2H3,(H,17,19,20)

InChI Key

RNUPLONLFMRENY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2)CC

Origin of Product

United States

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